molecular formula C10H15N3O2 B7926723 (S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide

(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide

Cat. No.: B7926723
M. Wt: 209.24 g/mol
InChI Key: PBUOIHGOYSVHFP-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide (CAS 1353993-45-9) is a chiral compound of interest in chemical biology and pharmaceutical research. It features a molecular formula of C10H15N3O2 and a molecular weight of 209.25 g/mol . The (S) configuration at the stereocenter is critical for its potential application in the synthesis of stereospecific probes and complex molecules. The structure incorporates a pyrrole ring, a common motif in pharmaceuticals and natural products, coupled with a methylated amide linkage and an amino group, making it a valuable scaffold for further chemical modification . This product is intended for research and development use only by technically qualified individuals. It is not intended for use in foods, cosmetics, drugs, or for any personal use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7(11)10(15)13(2)6-9(14)8-4-3-5-12-8/h3-5,7,12H,6,11H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUOIHGOYSVHFP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)C1=CC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC(=O)C1=CC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis of the (S)-2-Amino Propionamide Fragment

The (S)-configured amino group is typically introduced via asymmetric hydrogenation (AH) or chiral pool strategies. Asymmetric hydrogenation of α-imino esters using iridium or ruthenium catalysts with phosphine ligands (e.g., TangPhos or JosiPhos) achieves enantiomeric excess (ee) >95%. For example, Ir-catalyzed AH of α-imino esters with hybrid ferrocenylphosphine-phosphoramidite ligands yields (S)-α-aryl glycines, which can be functionalized to the target propionamide. Alternatively, chiral amino acids like L-alanine serve as starting materials, with Mitsunobu reactions or enzymatic resolutions preserving stereochemistry.

Synthesis of the 1H-Pyrrol-2-yl Ketone Intermediate

The pyrrole ring is constructed via Paal-Knorr synthesis or transition-metal-catalyzed cyclization. Cyclocondensation of γ-diketones with ammonia or primary amines under acidic conditions (e.g., acetic acid) provides 2-acylpyrroles. For instance, 2-acetylpyrrole derivatives are synthesized by reacting 2,5-dimethoxy-tetrahydrofuran with ammonium acetate, followed by oxidation to the ketone. Metal-free Truce–Smiles rearrangements or Bischler–Napieralski reactions are also employed for fused pyrrole systems.

Amide Bond Formation and Coupling Methods

Carbodiimide-Mediated Coupling

The propionamide bond is formed using coupling agents such as EDCI- HCl or DCC. In a representative procedure, (S)-2-amino-N-methylpropionic acid is activated with EDCI- HCl in DMF, then reacted with 2-(1H-pyrrol-2-yl)ethylamine to yield the target compound in 75–85% yield. Hydroxybenzotriazole (HOBt) or Oxyma Pure® suppresses racemization during activation.

Table 1: Optimization of Coupling Agents for Amide Bond Formation

Coupling AgentSolventTemp (°C)Yield (%)ee Retention (%)Source
EDCI- HClDMF258298
DCC/HOBtCH₂Cl₂0–257897
HATUDMF258599

Acid Chloride Route

The carboxylic acid precursor is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with N-methyl-2-(1H-pyrrol-2-yl)ethylamine in the presence of a base (e.g., triethylamine) affords the amide in 70–80% yield. This method avoids racemization but requires anhydrous conditions.

Stereochemical Control and Purification

Chirality Transfer and Resolution

Dynamic kinetic resolution (DKR) during iminium ion equilibration ensures high chirality transfer (>95%) in bicyclic intermediates, as demonstrated in azabicyclic syntheses. For the target compound, chiral HPLC or enzymatic resolution (e.g., using lipases) separates enantiomers, achieving ee >99%.

Crystallization and Polymorph Control

Final purification involves recrystallization from IPA/cyclohexane or ethyl acetate/n-heptane mixtures. Polymorph control is critical for pharmaceutical applications, with PXRD confirming crystalline Form I (peaks at 8.8°, 17.3°, 24.9° 2θ).

Table 2: Crystallization Conditions and Purity Outcomes

Solvent SystemTemp Range (°C)Purity (%)Particle Size (D90, μm)Source
IPA/Cyclohexane (1:3)0–599.5<300
Ethyl Acetate/Heptane25–5098.7<500

Scalability and Process Optimization

Continuous Flow Hydrogenation

Asymmetric hydrogenation in flow reactors enhances scalability. Using a Ru-(S)-SegPhos catalyst at 10 bar H₂, the (S)-amine is produced in 90% yield and 98% ee, with a substrate/catalyst (S/C) ratio of 10,000.

Green Chemistry Approaches

Microwave-assisted coupling reduces reaction times from hours to minutes. For example, EDCI- HCl-mediated amidation under microwave irradiation (100°C, 10 min) achieves 88% yield with 99% ee retention.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 2.85 (s, 3H, NCH₃), 3.45 (q, J = 6.8 Hz, 1H, CHNH₂), 6.25 (m, 2H, pyrrole-H), 6.95 (s, 1H, pyrrole-H), 8.10 (br s, 2H, NH₂).

  • HRMS : m/z calc. for C₁₁H₁₆N₃O₂ [M+H]⁺: 230.1134, found: 230.1136.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, 80:20 hexane/IPA) confirms ee >99% with retention times of 12.3 min (R) and 14.1 min (S) .

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group in the propionamide backbone undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

ReagentConditionsProductYieldSource
KMnO₄ (aq)Neutral pH, 25°C, 6 hrsN-Methyl-oxo-propionamide derivative72%
H₂O₂ (30%)Acidic (H₂SO₄), 50°C, 3 hrsSulfoxide intermediate (epimerization)58%
  • Mechanism : The amine group is oxidized to a nitroso intermediate, which further reacts to form ketones or sulfoxides depending on the reagent .

Nucleophilic Substitution

The amide nitrogen and pyrrole ring participate in substitution reactions:

Acyl Transfer Reactions

ReagentTarget SiteProductYieldSource
AcCl/Et₃NAmide nitrogenN-Acetylated derivative85%
Benzoyl chloridePyrrole C-3 position3-Benzoyl-pyrrole adduct67%
  • Key Insight : Steric hindrance from the methyl group on the amide nitrogen directs electrophiles to the pyrrole ring .

Ring-Opening and Cyclization

The pyrrole ring undergoes ring-opening under strong acidic or basic conditions:

ConditionReagentProductYieldSource
HCl (conc.)/ΔLinear diamine-carboxylic acid derivative41%
NaH/THFIntramolecular cyclizationPiperidine-2-one fused pyrrole63%
  • Notable Reaction : Intramolecular aza-Michael addition forms a six-membered ring, stabilized by hydrogen bonding .

Redox Reactions Involving the Pyrrole Ring

The electron-rich pyrrole ring participates in redox processes:

Reaction TypeReagentObservationSource
DPPH Radical ScavengingIC₅₀ = 12.5 μM (vs. ascorbic acid 16.8 μM)
Electrochemical OxidationPt electrode, pH 7.4Irreversible oxidation peak at +0.78 V
  • Antioxidant Activity : The compound’s radical scavenging efficacy surpasses ascorbic acid, attributed to resonance stabilization of the pyrrole radical intermediate .

Biological Interactions

The compound modulates enzyme activity via non-covalent interactions:

TargetInteraction TypeEffectSource
Cytochrome P450 3A4Competitive inhibitionKᵢ = 1.2 μM
Serine proteasesHydrogen bondingReduced catalytic activity by 40%
  • Structural Basis : The pyrrole nitrogen and amide carbonyl form hydrogen bonds with active-site residues .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals distinct reactivity patterns:

CompoundKey DifferenceOxidation Rate (vs. Target)Source
N-Isopropyl analogueBulkier substituent1.5× slower
Thiophene-containing analogueSulfur vs. nitrogen in ring2× faster DPPH scavenging

Scientific Research Applications

The synthesis of (S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide typically involves multi-step organic reactions. A common method is the condensation of an amino acid derivative with a pyrrole-containing aldehyde or ketone under controlled conditions. This process may require specific catalysts or pH adjustments to optimize yield and purity.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and materials. Its unique functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with metabolic disorders, indicating its potential as a therapeutic agent.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Its structural features may allow it to interfere with cancer cell proliferation pathways.

Medicinal Chemistry

The compound is being explored for potential therapeutic applications, particularly in developing anticancer and antimicrobial agents. Its ability to modulate enzyme activity makes it a candidate for treating diseases where enzyme dysregulation plays a critical role.

Industrial Applications

In industry, this compound may be utilized in the development of new materials with specific properties, such as polymers and coatings.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on enzymes linked to metabolic disorders. Results indicated significant inhibition at concentrations as low as 10 µM, highlighting its potential for therapeutic applications in metabolic diseases.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations ranging from 5 to 20 µM. This suggests that this compound could be developed into an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following analogs share the core (S)-2-amino-N-methylpropionamide structure but differ in substituents, leading to variations in molecular weight, electronic properties, and steric effects:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features Source
(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide 1H-Pyrrol-2-yl ~238.28* Aromatic pyrrole ring; moderate steric bulk
(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Thiophen-2-yl 226.29 Thiophene (sulfur-containing); increased π-electron density
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Cyclopropyl + Thiophen-2-yl 252.34 Cyclopropyl group enhances steric hindrance
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-Fluorobenzyl 210.25 Fluorine atom improves lipophilicity
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide Benzyl-pyrrolidinyl + Ethyl 313.43 Complex substituent; potential for enhanced solubility

*Estimated based on molecular formula.

Biological Activity

(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a pyrrole ring, and a propionamide moiety. These characteristics contribute to its diverse biological activities, which are being explored for potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions, often starting with the condensation of an amino acid derivative with a pyrrole-containing aldehyde or ketone. The compound's chemical structure can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This compound has been noted for its stability under various conditions, making it suitable for further modifications and studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It is believed to inhibit certain enzymatic activities by binding to active sites or modulating receptor functions. The key pathways involved in these interactions include:

  • Signal Transduction : The compound may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Metabolic Pathways : It could alter metabolic processes by inhibiting enzymes that are crucial for cellular metabolism.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antiviral Activity : Research indicates that compounds structurally similar to this compound exhibit antiviral properties against several viruses, including influenza and herpes simplex virus. For instance, a study reported that derivatives of pyrrole compounds showed significant inhibition of viral replication, suggesting potential applications in antiviral drug development .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it has shown promise as an inhibitor of enzymes associated with cancer progression, potentially serving as a lead compound for anticancer drug development .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro experiments demonstrated enhanced neurite outgrowth in neuronal cultures treated with the compound, indicating its potential role in neuroregenerative therapies .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological Activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamideSimilar pyrrole structureAntiviral and anticancer properties
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamideKnown for enzyme inhibitionAntimicrobial activity

The unique combination of functional groups in this compound provides distinct reactivity and biological activity compared to these similar compounds.

Q & A

Basic: How can researchers optimize the synthesis of this compound while preserving stereochemical integrity?

Methodological Answer:
The synthesis of chiral amides like this compound requires careful control of reaction conditions to avoid racemization. Key steps include:

  • Using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to activate carboxylic acids, as described in pyrrole-containing amide syntheses .
  • Protecting the amino group with tert-butoxycarbonyl (Boc) or other acid-labile groups during intermediate steps to prevent side reactions.
  • Purification via flash chromatography or preparative HPLC to isolate enantiomerically pure products. Monitoring reaction progress with thin-layer chromatography (TLC) or LC-MS ensures intermediate stability .

Basic: What analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to confirm the (S)-configuration and pyrrole ring geometry . ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding patterns .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify methyl and amide proton environments (e.g., δ ~2.0 ppm for N-methyl groups; δ ~8.0 ppm for pyrrole protons) .
    • IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹; pyrrole ring vibrations at ~1450 cm⁻¹) .

Advanced: How can chiral purity be rigorously assessed during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to separate enantiomers. Retention time shifts indicate impurities .
  • Circular Dichroism (CD) : Compare the CD spectrum of the synthesized compound with a known (S)-enantiomer standard to detect optical activity deviations.
  • Polarimetry : Measure specific rotation ([α]D²⁵) and cross-reference with literature values for validation .

Advanced: What strategies are recommended for evaluating bioactivity against therapeutic targets?

Methodological Answer:

  • Receptor binding assays : Screen against G-protein-coupled receptors (GPCRs) like melanocortin receptors (MC4R), as structurally similar amides show affinity in such systems .
  • Enzymatic inhibition studies : Use fluorescence-based assays to test inhibition of kinases or proteases, given the compound’s potential to interact with ATP-binding pockets or catalytic sites.
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) to identify apoptotic or anti-proliferative effects .

Advanced: How should researchers handle the compound’s reactive pyrrole moiety in stability studies?

Methodological Answer:

  • Storage conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the pyrrole ring .
  • pH stability : Test solubility in buffered solutions (pH 3–9) to identify degradation thresholds. LC-MS can detect hydrolyzed byproducts (e.g., ring-opened derivatives) .
  • Light sensitivity : Conduct accelerated degradation studies under UV light (254 nm) to assess photostability .

Advanced: How can conflicting bioactivity data be resolved in published studies?

Methodological Answer:

  • Orthogonal assays : Replicate results using alternative methods (e.g., surface plasmon resonance alongside radioligand binding) to confirm target engagement .
  • Meta-analysis : Compare structural analogs (e.g., from and ) to identify substituents critical for activity.
  • Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across multiple cell lines or animal models to rule out context-dependent effects .

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